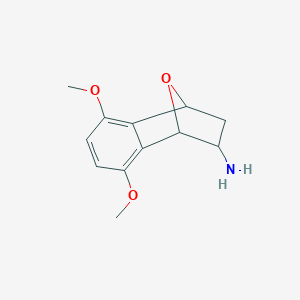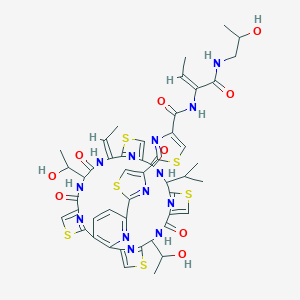
Desmetil Erlotinib Acetato
Descripción general
Descripción
Desmethyl Erlotinib Acetate (DEA) is a synthetic compound that is a derivative of the small molecule Erlotinib, which is used in the treatment of certain types of cancer. DEA is a prodrug of Erlotinib which is converted in vivo to the active form of the drug. DEA has been found to have a higher bioavailability and longer half-life than Erlotinib, making it an attractive option for cancer therapy. DEA has also been studied for its potential use in laboratory experiments, such as in cell culture and biochemical assays.
Aplicaciones Científicas De Investigación
Terapéutica contra el Cáncer
El Desmetil Erlotinib Acetato ha sido estudiado por sus efectos terapéuticos en el tratamiento del cáncer, particularmente en el NSCLC. Funciona inhibiendo la tirosina quinasa del receptor del factor de crecimiento epidérmico (EGFR), que a menudo se sobreexpresa o muta en las células cancerosas . Esta inhibición bloquea las vías de transducción de señales que promueven la proliferación y supervivencia celular, lo que lleva a la muerte de las células cancerosas.
Estudios de Farmacocinética
La investigación sobre la farmacocinética del this compound implica comprender su absorción, distribución, metabolismo y excreción (ADME). Los estudios han desarrollado métodos para la determinación simultánea de Erlotinib y sus metabolitos en fluidos biológicos, lo cual es crucial para optimizar los regímenes de dosificación y mejorar los resultados terapéuticos .
Metabolismo de Fármacos
El this compound juega un papel significativo en el metabolismo del Erlotinib. Los estudios han demostrado que se metaboliza principalmente por enzimas del citocromo P450 en el hígado. Comprender su metabolismo es esencial para predecir las interacciones medicamentosas y los efectos adversos .
Ensayos Clínicos
El this compound ha sido evaluado en ensayos clínicos para evaluar su eficacia y perfil de seguridad. Estos ensayos son críticos para determinar el potencial terapéutico del compuesto en varios tipos de cáncer y para obtener la aprobación regulatoria .
Farmacodinamia
La farmacodinamia del this compound implica estudiar sus efectos en el cuerpo, particularmente su actividad antitumoral. La investigación se ha centrado en su capacidad para inducir la apoptosis en las células cancerosas y su impacto en el crecimiento tumoral .
Métodos Analíticos
Desarrollar métodos analíticos para el this compound es vital para el control de calidad y la formulación de fármacos. .
Mecanismo De Acción
Mode of Action
Desmethyl Erlotinib Acetate inhibits the intracellular phosphorylation of tyrosine kinase associated with EGFR . It binds to the EGFR tyrosine kinase in a reversible fashion at the adenosine triphosphate (ATP) binding site of the receptor . This inhibition disrupts the EGFR-mediated signal transduction pathways, which play a role in the pathogenesis of various cancers .
Biochemical Pathways
The inhibition of EGFR by Desmethyl Erlotinib Acetate affects multiple biochemical pathways. EGFR has been implicated in several cancer-related signal transduction pathways, including cellular proliferation, adhesion, migration, neoangiogenesis, and apoptosis inhibition . By inhibiting EGFR, Desmethyl Erlotinib Acetate disrupts these pathways, leading to a decrease in cancer cell proliferation and survival .
Pharmacokinetics
The pharmacokinetics of Desmethyl Erlotinib Acetate involves its absorption, distribution, metabolism, and excretion (ADME). The concentration ranges of Erlotinib and Desmethyl Erlotinib in serum were 380–6510 and 66–558 ng mL−1, respectively, in patients under treatment . .
Result of Action
The molecular and cellular effects of Desmethyl Erlotinib Acetate’s action primarily involve the inhibition of cancer cell proliferation and survival. By inhibiting EGFR, it disrupts the signal transduction pathways that regulate these cellular processes . This leads to a decrease in the proliferation and survival of cancer cells, thereby exerting its antineoplastic effects .
Action Environment
The action, efficacy, and stability of Desmethyl Erlotinib Acetate can be influenced by various environmental factors. For instance, the presence of activating mutations in the EGFR gene can enhance the efficacy of EGFR inhibitors like Desmethyl Erlotinib Acetate . .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Desmethyl Erlotinib Acetate interacts with EGFR, a type I receptor tyrosine kinase, which is involved in the regulation of cellular differentiation and proliferation . The compound binds to the ATP-binding site of the EGFR tyrosine kinase in a reversible fashion .
Cellular Effects
Desmethyl Erlotinib Acetate, like Erlotinib, has an impact on various types of cells and cellular processes. It influences cell function by inhibiting EGFR tyrosine kinase activity, which can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Desmethyl Erlotinib Acetate involves its binding to the ATP-binding site of the EGFR tyrosine kinase . This inhibits the receptor’s activity, affecting downstream signaling pathways and leading to changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and can be detected in serum samples from patients under treatment .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of Desmethyl Erlotinib Acetate in animal models. Studies on Erlotinib, the parent compound, have shown that its effects can vary with different dosages .
Metabolic Pathways
Desmethyl Erlotinib Acetate is metabolized primarily by CYP3A4, CYP3A5, and CYP1A1 . It may also interact with other enzymes or cofactors involved in its metabolic pathways.
Transport and Distribution
Erlotinib, the parent compound, is known to be transported and distributed within cells and tissues .
Subcellular Localization
Erlotinib, the parent compound, is known to bind to the EGFR tyrosine kinase, which is located in the cell membrane .
Propiedades
IUPAC Name |
2-[4-(3-ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5/c1-4-17-6-5-7-18(12-17)26-23-19-13-21(31-11-10-29-16(2)27)22(30-9-8-28-3)14-20(19)24-15-25-23/h1,5-7,12-15H,8-11H2,2-3H3,(H,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMVZQAPXNUGBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20581467 | |
| Record name | 2-{[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxy}ethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20581467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183320-15-2 | |
| Record name | Ethanol, 2-[[4-[(3-ethynylphenyl)amino]-7-(2-methoxyethoxy)-6-quinazolinyl]oxy]-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=183320-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-{[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxy}ethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20581467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Hydroxy{[(4-methylphenyl)acetyl]amino}acetic acid](/img/structure/B21622.png)

![3,6-Dioxa-8-azabicyclo[3.2.1]octan-4-one,1,5-dimethyl-(9CI)](/img/structure/B21627.png)





![3-(2-Chloroethyl)-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B21650.png)
